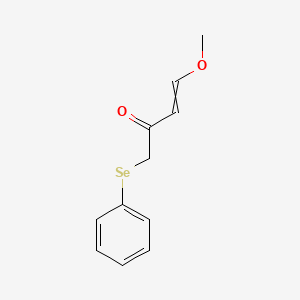
4-Methoxy-1-(phenylselanyl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-(phenylselanyl)but-3-en-2-one can be achieved through the oxidative selenofunctionalization of allenes. This method involves the use of organoselenium and 1-fluoropyridinium reagents, which facilitate the selective electrophilic addition of the selenium reagent to the allene moiety, followed by adventitious water attack and concomitant oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1-(phenylselanyl)but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or other selenium-containing products.
Reduction: Reduction reactions can convert the selenium moiety to a different oxidation state.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed to substitute the phenylselanyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxides, while substitution reactions can produce a wide range of derivatives depending on the nucleophile used .
Scientific Research Applications
4-Methoxy-1-(phenylselanyl)but-3-en-2-one has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organoselenium compounds.
Biology: The compound’s biological activity makes it a candidate for studying selenium’s role in biological systems.
Medicine: Its potential pharmacological properties are of interest for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Methoxy-1-(phenylselanyl)but-3-en-2-one involves its interaction with molecular targets through electrophilic addition and subsequent reactions. The selenium moiety plays a crucial role in these interactions, enhancing the compound’s reactivity and biological activity. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-buten-2-one: A related compound with similar structural features but lacking the selenium moiety.
4-Phenylbut-3-en-2-one: Another similar compound, differing in the substitution pattern on the butenone backbone.
Uniqueness
4-Methoxy-1-(phenylselanyl)but-3-en-2-one is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties. This makes it more reactive and potentially more biologically active compared to its non-selenium-containing counterparts .
Properties
CAS No. |
62680-12-0 |
|---|---|
Molecular Formula |
C11H12O2Se |
Molecular Weight |
255.18 g/mol |
IUPAC Name |
4-methoxy-1-phenylselanylbut-3-en-2-one |
InChI |
InChI=1S/C11H12O2Se/c1-13-8-7-10(12)9-14-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
InChI Key |
VGMBAFQJZUIHDD-UHFFFAOYSA-N |
Canonical SMILES |
COC=CC(=O)C[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















